molecular formula C10H16N2O B1294007 5-Isopropyl-3-pyrrolidin-2-ylisoxazole CAS No. 1018126-16-3

5-Isopropyl-3-pyrrolidin-2-ylisoxazole

Cat. No.: B1294007
CAS No.: 1018126-16-3
M. Wt: 180.25 g/mol
InChI Key: AKSJGCJJRTZWNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for synthesizing 5-Isopropyl-3-pyrrolidin-2-ylisoxazole involves a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction typically requires the use of a suitable catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Pyrrolidines, another component of this compound, can be synthesized from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. The reaction conditions for these processes vary depending on the specific precursors and desired products.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-pyrrolidin-2-ylisoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

5-Isopropyl-3-pyrrolidin-2-ylisoxazole is used extensively in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for investigating the structure and function of biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-pyrrolidin-2-ylisoxazole involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isopropyl-5-pyrrolidin-2-ylisoxazole
  • 5-Isopropyl-3-pyrrolidin-2-ylpyrazole
  • 5-Isopropyl-3-pyrrolidin-2-ylthiazole

Uniqueness

5-Isopropyl-3-pyrrolidin-2-ylisoxazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

5-propan-2-yl-3-pyrrolidin-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-7(2)10-6-9(12-13-10)8-4-3-5-11-8/h6-8,11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKSJGCJJRTZWNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649333
Record name 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018126-16-3
Record name 5-(Propan-2-yl)-3-(pyrrolidin-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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